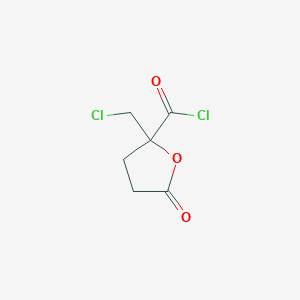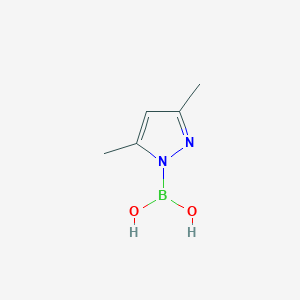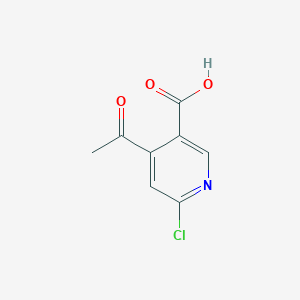
4-Acetyl-6-chloronicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-6-chloro-3-pyridinecarboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The specific structure of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid includes an acetyl group at the 4-position and a chlorine atom at the 6-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 3-pyridinecarboxylic acid.
Chlorination: The 6-position of the pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Acetylation: The 4-position is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 4-Acetyl-6-chloro-3-pyridinecarboxylic acid may involve large-scale chlorination and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
4-Acetyl-6-chloro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of 4-acetyl-6-chloro-3-pyridinecarboxylic acid derivatives with additional carboxylic groups.
Reduction: Formation of 4-hydroxy-6-chloro-3-pyridinecarboxylic acid.
科学的研究の応用
4-Acetyl-6-chloro-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chloro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): Differentiated by the position of the carboxylic acid group.
Nicotinic Acid (3-pyridinecarboxylic acid):
Isonicotinic Acid (4-pyridinecarboxylic acid): Similar structure but lacks the acetyl and chloro substituents.
Uniqueness
4-Acetyl-6-chloro-3-pyridinecarboxylic acid is unique due to the presence of both acetyl and chloro groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse chemical transformations and applications in various fields.
特性
分子式 |
C8H6ClNO3 |
|---|---|
分子量 |
199.59 g/mol |
IUPAC名 |
4-acetyl-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO3/c1-4(11)5-2-7(9)10-3-6(5)8(12)13/h2-3H,1H3,(H,12,13) |
InChIキー |
GIIKBGQRPFHVIH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC=C1C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


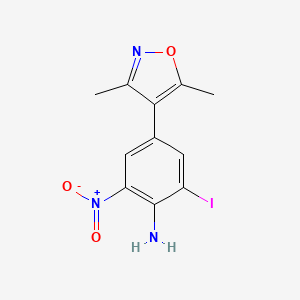
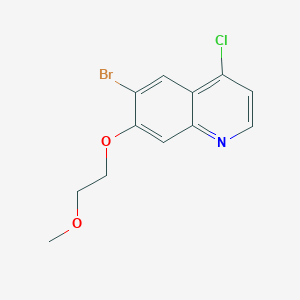

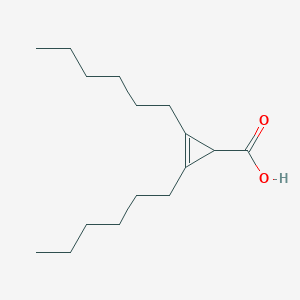
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)

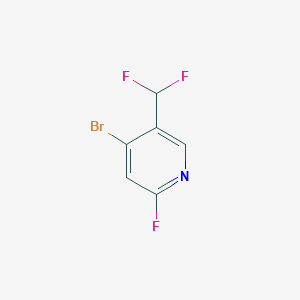
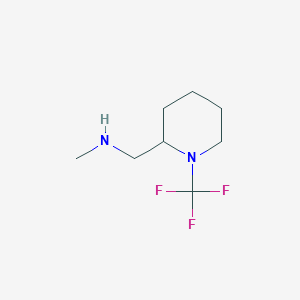
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)
![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
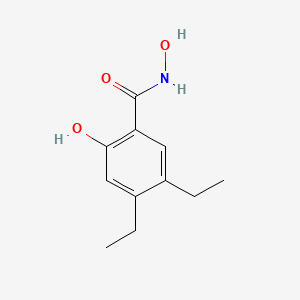
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
